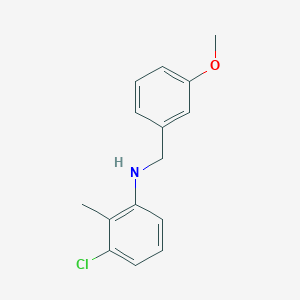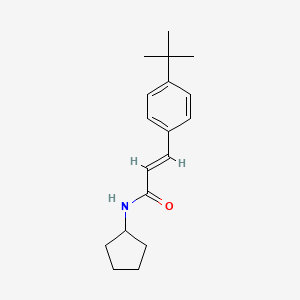![molecular formula C15H13ClN2O2 B5885024 N-[2-(acetylamino)phenyl]-2-chlorobenzamide](/img/structure/B5885024.png)
N-[2-(acetylamino)phenyl]-2-chlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(acetylamino)phenyl]-2-chlorobenzamide, commonly known as N-(2-Acetamidophenyl)-2-chlorobenzamide or N-(2-Acetylphenyl)-2-chlorobenzamide, is a chemical compound that belongs to the class of organic compounds known as benzamides. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair processes.
作用機序
N-(2-Acetamidophenyl)-2-chlorobenzamide inhibits the activity of N-[2-(acetylamino)phenyl]-2-chlorobenzamide enzymes by binding to the NAD+ binding site of the enzyme. This prevents the enzyme from catalyzing the transfer of ADP-ribose units to target proteins, which is an essential step in DNA repair processes. As a result, the inhibition of N-[2-(acetylamino)phenyl]-2-chlorobenzamide leads to the accumulation of DNA damage and the induction of cell death in cancer cells.
Biochemical and Physiological Effects:
N-(2-Acetamidophenyl)-2-chlorobenzamide has been shown to induce cell death in cancer cells by inhibiting N-[2-(acetylamino)phenyl]-2-chlorobenzamide activity. The compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells. In addition, N-(2-Acetamidophenyl)-2-chlorobenzamide has been shown to have neuroprotective effects in preclinical models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using N-(2-Acetamidophenyl)-2-chlorobenzamide in lab experiments is its potency as a N-[2-(acetylamino)phenyl]-2-chlorobenzamide inhibitor. The compound has been shown to have a high affinity for the NAD+ binding site of the enzyme, which makes it an effective tool for studying the role of N-[2-(acetylamino)phenyl]-2-chlorobenzamide in DNA repair processes. However, one of the limitations of using N-(2-Acetamidophenyl)-2-chlorobenzamide in lab experiments is its potential toxicity to normal cells. The compound has been shown to induce cell death in both cancer and normal cells, which can make it difficult to study the specific effects of N-[2-(acetylamino)phenyl]-2-chlorobenzamide inhibition in cancer cells.
将来の方向性
There are several future directions for the study of N-(2-Acetamidophenyl)-2-chlorobenzamide. One of the most promising areas of research is the development of combination therapies that use N-[2-(acetylamino)phenyl]-2-chlorobenzamide inhibitors such as N-(2-Acetamidophenyl)-2-chlorobenzamide in conjunction with other cancer treatments such as chemotherapy and radiation therapy. Another area of research is the development of new N-[2-(acetylamino)phenyl]-2-chlorobenzamide inhibitors that have improved specificity for cancer cells and reduced toxicity to normal cells. Finally, the potential use of N-[2-(acetylamino)phenyl]-2-chlorobenzamide inhibitors such as N-(2-Acetamidophenyl)-2-chlorobenzamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease is an area of active research.
合成法
The synthesis of N-(2-Acetamidophenyl)-2-chlorobenzamide can be achieved through several methods. One of the most common methods involves the reaction of 2-chlorobenzoyl chloride with 2-acetamidophenylboronic acid in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields a high purity product.
科学的研究の応用
N-(2-Acetamidophenyl)-2-chlorobenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. N-[2-(acetylamino)phenyl]-2-chlorobenzamide inhibitors such as N-(2-Acetamidophenyl)-2-chlorobenzamide have been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-(2-acetamidophenyl)-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c1-10(19)17-13-8-4-5-9-14(13)18-15(20)11-6-2-3-7-12(11)16/h2-9H,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYWALQGNTVOSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(acetylamino)phenyl]-2-chlorobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B5884953.png)
![methyl 2-chloro-5-{[(4-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B5884969.png)





![4-chloro-N-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5884999.png)
![4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzoic acid](/img/structure/B5885001.png)



![7-butyl-8,9-dimethyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5885025.png)
![6-{[4-(methylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5885026.png)